4-Bromo-2-fluoro-5-(trifluoromethyl)benZyl bromide
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Overview
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)benZyl bromide is an organic compound with the molecular formula C8H4Br2F4 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)benZyl bromide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(bromomethyl)-5-fluoro-2-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques like recrystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-(trifluoromethyl)benZyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon as a catalyst.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atoms.
Oxidation: Benzene derivatives with carboxylic acid or aldehyde groups.
Reduction: Benzene derivatives with reduced bromomethyl groups.
Scientific Research Applications
4-Bromo-2-fluoro-5-(trifluoromethyl)benZyl bromide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the design and fabrication of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.
Chemical Biology: The compound is used in the study of biological systems, including the labeling and tracking of biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-(trifluoromethyl)benZyl bromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Lacks the bromomethyl and fluoro substituents, making it less reactive in certain nucleophilic substitution reactions.
4-Bromo-2-(trifluoromethyl)aniline: Contains an amino group instead of a bromomethyl group, leading to different reactivity and applications.
1-Bromo-4-(bromomethyl)benzene: Lacks the fluoro and trifluoromethyl groups, resulting in different chemical properties and reactivity.
Uniqueness
4-Bromo-2-fluoro-5-(trifluoromethyl)benZyl bromide is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules. The presence of multiple halogens and a trifluoromethyl group makes it a valuable intermediate in the synthesis of complex organic molecules with specific properties.
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-5-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)6(10)2-7(4)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMGEGMUWQLJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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